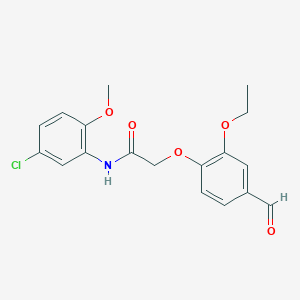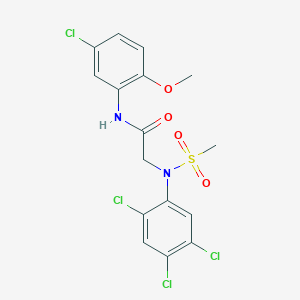![molecular formula C18H22N2O3S2 B4187745 N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B4187745.png)
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide
Overview
Description
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a key signaling molecule in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Mechanism of Action
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide inhibits BTK by binding to the ATP-binding site of the enzyme. BTK is a key signaling molecule in BCR signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK results in decreased activation of downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide has been shown to have potent anti-proliferative and pro-apoptotic effects on B-cells in vitro and in vivo. In addition, N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide has been shown to inhibit the migration and adhesion of B-cells, which are important processes in the development and progression of B-cell malignancies. N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide has also been shown to have immunomodulatory effects, such as increasing the production of cytokines and chemokines that promote anti-tumor immune responses.
Advantages and Limitations for Lab Experiments
One advantage of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide is its potency and selectivity for BTK, which makes it an attractive candidate for the treatment of B-cell malignancies. However, one limitation of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide is its low solubility and bioavailability, which may limit its efficacy in vivo. In addition, the optimal dosing and scheduling of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide in combination with other anti-cancer agents is still being investigated.
Future Directions
For the development of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide include the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. In addition, the combination of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide with other anti-cancer agents, such as venetoclax and immune checkpoint inhibitors, is being investigated in clinical trials. The identification of biomarkers that predict response to N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide is also an area of active research. Finally, the development of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide for the treatment of other B-cell malignancies, such as diffuse large B-cell lymphoma and Waldenström macroglobulinemia, is an area of future investigation.
Conclusion:
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide is a small molecule inhibitor that targets the BTK enzyme and has shown promising preclinical activity in B-cell malignancies. Its mechanism of action involves the inhibition of BCR signaling, resulting in decreased proliferation and survival of B-cells. N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide has the potential to be an effective treatment option for patients with B-cell malignancies, and its development is an area of active research.
Scientific Research Applications
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide inhibits BTK activity in a dose-dependent manner, resulting in decreased proliferation and survival of B-cells. In vivo studies have demonstrated that N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide is effective in reducing tumor growth in mouse models of CLL and MCL. N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide has also been shown to synergize with other anti-cancer agents, such as venetoclax, in the treatment of CLL.
properties
IUPAC Name |
N-[4-(cyclohexylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c21-18(13-16-7-4-12-24-16)19-14-8-10-17(11-9-14)25(22,23)20-15-5-2-1-3-6-15/h4,7-12,15,20H,1-3,5-6,13H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQNJMAAXFDBIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyclohexylsulfamoyl)phenyl]-2-(thiophen-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{5-[(2-chloro-6-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-1-ethyl-1H-indole](/img/structure/B4187662.png)
![4-[(4-bromophenyl)sulfonyl]-5-(methylthio)-2-phenyl-1,3-oxazole](/img/structure/B4187672.png)

![N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4187689.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-4-chloro-N-ethylbenzenesulfonamide](/img/structure/B4187693.png)
![6-(3-bromophenyl)-3-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4187700.png)

![4-[4-propyl-5-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4187724.png)
![5-{4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]-1-piperazinyl}-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4187738.png)
![ethyl 4-(2,5-dimethylphenyl)-6-({[2-(4-methoxyphenyl)ethyl]amino}methyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4187742.png)
![N-(4-methoxybenzyl)-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4187750.png)
![N-[4-(acetylamino)phenyl]-2,2-dichloro-1-methylcyclopropanecarboxamide](/img/structure/B4187760.png)
![ethyl 1-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate](/img/structure/B4187768.png)
![N-(2-fluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4187771.png)